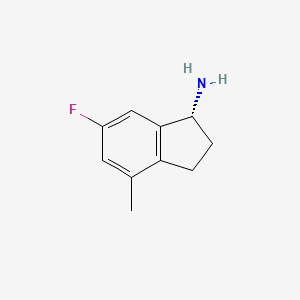
(R)-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound characterized by the presence of a fluorine atom, a methyl group, and an indane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 6-fluoroindanone.
Reduction: The ketone group in 6-fluoroindanone is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or amines in the presence of a catalyst.
Industrial Production Methods
Industrial production of ®-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity, often employing advanced catalytic systems and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
®-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as sodium cyanoborohydride (NaBH3CN).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents.
Reduction: NaBH3CN, LiAlH4, and other reducing agents.
Substitution: NaOMe, KOtBu, and other nucleophiles.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated amines with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amine group participates in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound, differing in its chiral configuration.
6-Fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the methyl group, resulting in different chemical and biological properties.
4-Methyl-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine atom, affecting its reactivity and interactions.
Uniqueness
®-6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the combination of its chiral center, fluorine atom, and methyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H12FN |
|---|---|
Peso molecular |
165.21 g/mol |
Nombre IUPAC |
(1R)-6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12FN/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5,10H,2-3,12H2,1H3/t10-/m1/s1 |
Clave InChI |
UBXRNRVDWIOOKP-SNVBAGLBSA-N |
SMILES isomérico |
CC1=CC(=CC2=C1CC[C@H]2N)F |
SMILES canónico |
CC1=CC(=CC2=C1CCC2N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















